头孢唑林匹伐酸酯

描述

Cefazolin, also known as cefazolin pivaloyl, is used to treat bacterial infections in many different parts of the body such as lungs, bladder, skin, bone and joints, and more . It is also given before, during, or after certain types of surgery to prevent infections . Cefazolin injection comes as a powder to be mixed with liquid, or as a premixed product, to be injected intravenously (into a vein) over a period of 30 minutes .

Synthesis Analysis

Cefazolin is mainly produced by chemical derivatization of 7-amino cephalosporanic acid (7-ACA), which is derived by chemoenzymatic hydrolysis of Cephalosporine C isolated from a fungus of the genus Acremonium . A practical and convenient synthesis of cefazolin under sequential one-flow conditions has been reported . This method enables the target compound to be obtained in a short period without any intermediate isolation .Molecular Structure Analysis

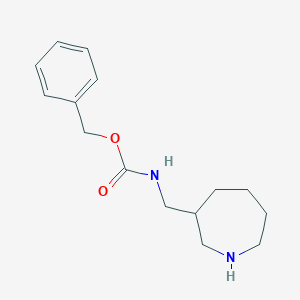

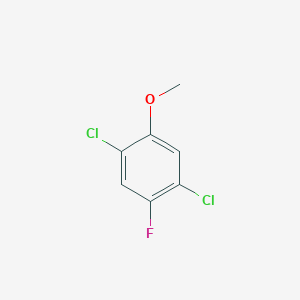

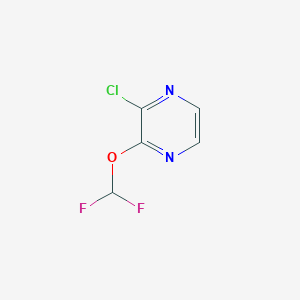

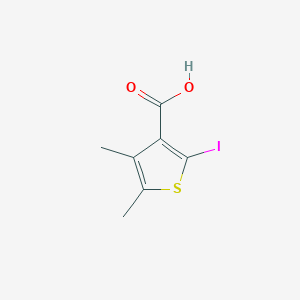

Cefazolin sodium is one of the β-lactam antibiotics belonging to the first-generation cephalosporines, more broadly cephems . It has a molecular formula of C16H20N4O4S3 and a molecular weight of 428.549 .Chemical Reactions Analysis

Cefazolin is mainly produced by chemical derivatization of 7-amino cephalosporanic acid (7-ACA), which is derived by chemoenzymatic hydrolysis of Cephalosporine C isolated from a fungus of the genus Acremonium .Physical And Chemical Properties Analysis

Cefazolin is a clear to pale yellow liquid, having a pungent odor . It is used as a building block in pharmaceutical, refining chemicals, and agrochemical industries .科学研究应用

Surgical Site Infection Prevention

Cefazolin is a first-generation cephalosporin antibiotic that is widely used for surgical prophylaxis in a variety of surgical disciplines . It has been shown to be effective in preventing surgical site infections . A meta-analysis of clinical trials comparing the efficacy of Cefazolin to other agents such as cefuroxime, ceftriaxone, and cefamandole in lowering surgical site infections showed that Cefazolin is as effective as these agents .

Anti-Inflammatory Potential

Cefazolin has been recently discovered to have anti-inflammatory potential . It has been shown to specifically interact with interleukin 15 (IL-15) receptor subunit α (IL-15Rα) and inhibit IL-15-dependent TNF-α and IL-17 synthesis . This suggests that Cefazolin may exert inhibitory activity against all of the γc receptor-dependent cytokines, i.e., IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21 .

Inhibitor of Protein-Protein Interactions

Cefazolin has been found to inhibit protein-protein interactions that target inflammatory signals . This discovery has led to the exploration of Cefazolin as an antagonist of the α chain of the IL-15 receptor (IL-15Rα), effectively inhibiting IL-15 biological activity .

Reduction of Cytokine Production

In vitro studies have shown that Cefazolin can decrease the proliferation of peripheral blood mononuclear cells (PBMC) following IL-2, IL-4, and IL-15 stimulation . It also reduces the production of IFN-γ, IL-17, and TNF-α in IL-2- and IL-15-treated PBMC and in IL-15 stimulated natural killer (NK) cells .

Attenuation of CD11c Expression

Cefazolin has been shown to attenuate IL-4-dependent expression of CD11c in monocyte-derived dendritic cells . This suggests a potential role for Cefazolin in modulating immune responses.

Suppression of JAK3 Phosphorylation

Cefazolin has been found to suppress the phosphorylation of JAK3 in response to IL-2 and IL-15 in PBMC, to IL-4 in TF-1 (erythroleukemic cell line), and to IL-21 in NK-92 (NK cell line) . This indicates a potential role for Cefazolin in the regulation of JAK-STAT signaling pathways.

作用机制

安全和危害

未来方向

属性

IUPAC Name |

(6R,7R)-7-(2,2-dimethylpropanoylamino)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4S3/c1-7-18-19-15(27-7)26-6-8-5-25-12-9(17-14(24)16(2,3)4)11(21)20(12)10(8)13(22)23/h9,12H,5-6H2,1-4H3,(H,17,24)(H,22,23)/t9-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYQNLAKCAGCVKA-BXKDBHETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C(C)(C)C)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)C(C)(C)C)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cefazolin pivaloyl | |

CAS RN |

2384108-14-7 | |

| Record name | (6R,7R)-3-((5-Methyl-1,3,4-thiadiazol-2-ylthio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2384108147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFAZOLIN PIVALOYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/705J53S4IH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[3-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine hydrochloride](/img/structure/B1459816.png)

![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride](/img/structure/B1459820.png)